QUINABEN
Description
QUINABEN (CAS No. 101388-47-0) is a synthetic organic compound belonging to the benzamide class, structurally characterized by a benzamide backbone with specific substituents that confer unique pharmacological or industrial properties . Further research is required to fully elucidate its mechanism of action and therapeutic indications.
Properties
CAS No. |
101388-47-0 |
|---|---|
Molecular Formula |
C24H18N4O3 |
Molecular Weight |
410.431 |
Synonyms |
QUINABEN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
QUINABEN is compared below with two structurally related benzamide derivatives: 2-Aminobenzamide and 4-(2,3-Dimethylmaleimido)hippuric Acid (CAS 83560-86-5). These compounds share functional groups but differ in substituents, influencing their physicochemical and biological properties.
Structural and Physicochemical Properties
| Property | This compound | 2-Aminobenzamide | 4-(2,3-Dimethylmaleimido)hippuric Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~293.3 (estimated) | 136.15 | 335.33 |
| Solubility | Low (hydrophobic substituents) | Moderate (polar amino group) | Low (bulky maleimide group) |
| Key Functional Groups | Benzamide + quinoline core | Benzamide + amino group | Hippuric acid + maleimide |
- Molecular Weight: this compound’s higher molecular weight compared to 2-aminobenzamide may reduce its solubility but enhance binding affinity to hydrophobic targets .
- Solubility: The hydrophilic amino group in 2-aminobenzamide improves aqueous solubility, whereas this compound’s quinoline core and 4-(2,3-dimethylmaleimido)hippuric acid’s maleimide group contribute to hydrophobicity .
Research Findings and Data Analysis
- Structural Advantages: this compound’s quinoline core may enhance fluorescence properties compared to simpler benzamides, enabling applications in cellular imaging .
- Functional Limitations : The maleimide group in 4-(2,3-dimethylmaleimido)hippuric acid increases reactivity but reduces stability in aqueous environments, limiting its in vivo utility compared to this compound .
- Comparative Studies: 2-Aminobenzamide derivatives demonstrate superior solubility and enzymatic inhibition efficacy, making them preferred for HDAC-targeted therapies over this compound .
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